molecular formula C60H90N6O14 B1671223 Emodepside CAS No. 155030-63-0

Emodepside

Cat. No. B1671223
M. Wt: 1119.4 g/mol
InChI Key: ZMQMTKVVAMWKNY-YSXLEBCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emodepside is a semisynthetic derivative of PF1022A, which contains a morpholine attached in para position at each of both D-phenyllactic acids . It is a cyclooctadepsipeptide anthelmintic with a novel mode of action involving the calcium-gated potassium channel SLO-1 in C. elegans, sometimes mediated by a latrophilin (LAT) receptor .


Synthesis Analysis

Emodepside is a broad-spectrum anthelmintic used for the treatment of parasitic nematodes in cats and dogs . It is a semisynthetic derivative of PF1022A, which contains a morpholine attached in para position at each of both D-phenyllactic acids .


Molecular Structure Analysis

Emodepside is a semisynthetic derivative of PF1022A, which contains a morpholine attached in para position at each of both D-phenyllactic acids . It exists in four different crystal forms which were characterised using DSC, TGA, evolved gas analysis (using FT-IR spectroscopy), hot-stage microscopy, FT-Raman, FT-IR and FT-NIR spectroscopy and powder X-ray diffraction .


Chemical Reactions Analysis

Emodepside as a liquid service formulation (LSF) was rapidly absorbed under fasting conditions, with dose-proportional increase in plasma concentrations at doses from 1 to 40 mg . In the fed state, emodepside was absorbed more slowly but overall plasma exposure was not significantly affected .


Physical And Chemical Properties Analysis

Emodepside exists in four different crystal forms which were characterised using DSC, TGA, evolved gas analysis (using FT-IR spectroscopy), hot-stage microscopy, FT-Raman, FT-IR and FT-NIR spectroscopy and powder X-ray diffraction .

Scientific Research Applications

1. Treatment of Soil-Transmitted Helminth Infections

  • Application Summary : Emodepside is being developed as a therapeutic candidate for soil-transmitted helminth infections, specifically Trichuris trichiura and hookworm infections .
  • Methods of Application : Two phase 2a, dose-ranging, randomized, controlled trials were conducted. Adults aged 18 to 45 years, in whom T. trichiura or hookworm eggs had been detected in stool samples, were randomly assigned to receive emodepside at a single oral dose of 5, 10, 15, 20, 25, or 30 mg; albendazole at a single oral dose of 400 mg; or placebo .
  • Results : The predicted cure rate against T. trichiura in the 5-mg emodepside group was 85% (95% confidence interval {CI}, 69 to 93); 25 of 30 participants . A dose-dependent relationship was shown in participants with hookworm: the observed cure rate was 32% (95% CI, 13 to 57; 6 of 19 participants) in the 5-mg emodepside group and 95% (95% CI, 74 to 99.9; 18 of 19 participants) in the 30-mg emodepside group .

2. Treatment of Onchocerciasis

  • Application Summary : Emodepside is being investigated as a potential novel treatment for onchocerciasis, also known as river blindness .
  • Methods of Application : The safety and pharmacokinetics of a liquid service formulation (LSF) and an immediate release tablet of emodepside were investigated in two placebo-controlled, Phase I studies .
  • Results : No major safety concerns were identified, and tissue distribution was relatively rapid, which, along with a long terminal half-life, is expected to be beneficial for the treatment of onchocerciasis .

Future Directions

Emodepside showed activity against T. trichiura and hookworm infections . It is considered to be among the most promising candidates for evaluation as an adulticide treatment against onchocerciasis . For further clinical trials, the development of a tablet formulation overcoming the limitations observed in the present study with the IR tablet formulation is considered .

properties

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47+,48+,49+,50+,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQMTKVVAMWKNY-YSXLEBCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165799
Record name Emodepside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1119.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emodepside

CAS RN

155030-63-0
Record name Emodepside [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155030630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodepside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emodepside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclo[(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(αR)-α-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMODEPSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ647Y5GC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emodepside
Reactant of Route 2
Emodepside
Reactant of Route 3
Emodepside
Reactant of Route 4
Emodepside
Reactant of Route 5
Emodepside
Reactant of Route 6
Emodepside

Citations

For This Compound
1,630
Citations
A Harder, L Holden–Dye, R Walker, F Wunderlich - Parasitology research, 2005 - Springer
… Emodepside is a semisynthetic derivative of PF1022A, which contains a morpholine … Emodepside is efficacious against a variety of gastrointestinal nematodes. Emodepside binds to a …
Number of citations: 76 link.springer.com
J Krücken, L Holden-Dye, J Keiser, RK Prichard… - PLoS …, 2021 - journals.plos.org
… of emodepside is the result of more than 2 decades of intensive collaborative research between academia and the pharmaceutical industry. Emodepside has … Therefore, emodepside is …
Number of citations: 31 journals.plos.org
RJ Martin, SK Buxton, C Neveu, CL Charvet… - Experimental …, 2012 - Elsevier
… of emodepside structure, Slo-1 subunit and a model of the mode action of emodepside on … The effects of emodepside are also slower in onset: emodepside inhibits ryanodine-induced …
Number of citations: 50 www.sciencedirect.com
EC Mrimi, S Welsche, SM Ali… - New England Journal …, 2023 - Mass Medical Soc
… Emodepside is a semisynthetic derivative of PF1022A and a member of the … The development of emodepside for the treatment of human onchocerciasis is ongoing. Emodepside has a …
Number of citations: 5 www.nejm.org
L Holden-Dye, A Crisford, C Welz… - Invertebrate …, 2012 - Springer
… emodepside’s mode of action; however, they impart much more modest changes in the sensitivity to emodepside … SLO-1 as the major determinant of emodepside’s anthelmintic activity. …
Number of citations: 38 link.springer.com
T Karpstein, V Pasche, C Häberli, I Scandale… - Parasites & vectors, 2019 - Springer
… Emodepside, a marketed broad-spectrum veterinary anthelminthic with a unique mechanism … We tested the in vitro and in vivo activity of emodepside on nematode species that serve as …
Number of citations: 23 link.springer.com
MP Hübner, S Townson, S Gokool, S Tagboto… - International Journal for …, 2021 - Elsevier
… To evaluate the filaricidal activity spectrum of emodepside as part of the preclinical package, this study investigates emodepside in vitro susceptibility of a range of filariae, including …
Number of citations: 17 www.sciencedirect.com
K Bull, A Cook, NA Hopper, A Harder… - International journal for …, 2007 - Elsevier
… Emodepside also inhibits wild-type C. elegans egg-laying, with … emodepside-treated worms became bloated with eggs, eventually rupturing. This suggests that the effect of emodepside …
Number of citations: 80 www.sciencedirect.com
JY Gillon, J Dennison, F van den Berg… - British Journal of …, 2021 - Wiley Online Library
Aims Emodepside is an anthelmintic, originally developed for veterinary use. We investigated in healthy subjects the safety, and pharmacokinetics of a liquid service formulation (LSF) …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
J Baronsky, S Bongaerts, M Traeubel, HC Weiss… - European Journal of …, 2009 - Elsevier
Emodepside is an endoparasiticide used in veterinary drugs. It exists in four different crystal forms which were characterised using DSC, TGA, evolved gas analysis (using FT-IR …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.